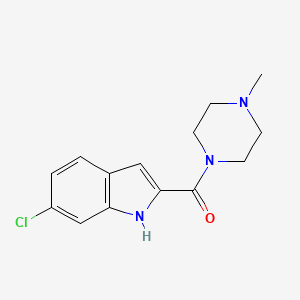
4-Nonyl-N-(4-nonylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl-N-(4-nonylphenyl)aniline is an organic compound with the molecular formula C30H47N It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by nonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl-N-(4-nonylphenyl)aniline typically involves the alkylation of aniline with nonyl halides. The reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert solvent like tetrahydrofuran or dimethylformamide to ensure the complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonyl-N-(4-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted aniline derivatives.
Applications De Recherche Scientifique
4-Nonyl-N-(4-nonylphenyl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nonyl-N-(4-nonylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: A related compound with a single nonyl group attached to the phenol ring.
4-Nonylaniline: Similar to 4-Nonyl-N-(4-nonylphenyl)aniline but with only one nonyl group attached to the aniline nitrogen.
4,4’-Dinonyldiphenylamine: A compound with two nonyl groups attached to a diphenylamine structure.
Uniqueness
This compound is unique due to its dual nonyl substitution on the aniline nitrogen, which imparts distinct chemical and physical properties. This dual substitution enhances its solubility in non-polar solvents and increases its potential for various applications compared to similar compounds with single nonyl substitutions.
Propriétés
Numéro CAS |
24925-59-5 |
|---|---|
Formule moléculaire |
C30H47N |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
4-nonyl-N-(4-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26,31H,3-18H2,1-2H3 |
Clé InChI |
FCQAFXHLHBGGSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


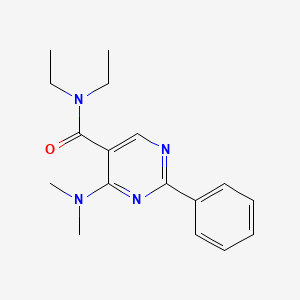
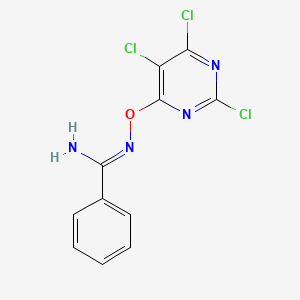
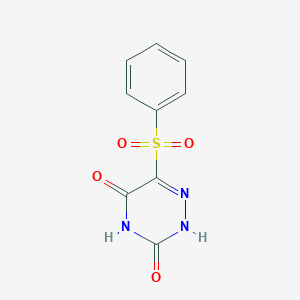

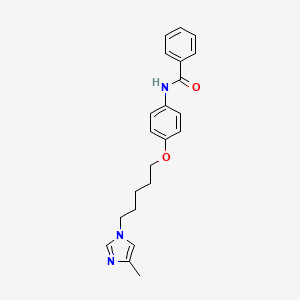
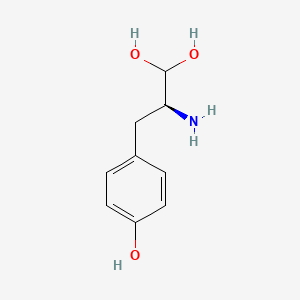
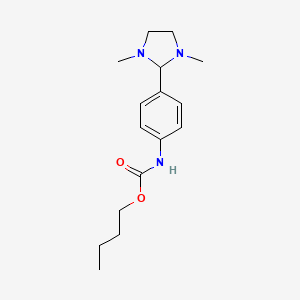
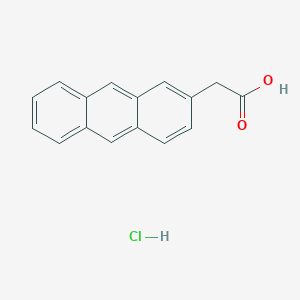
![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
![N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B15217303.png)
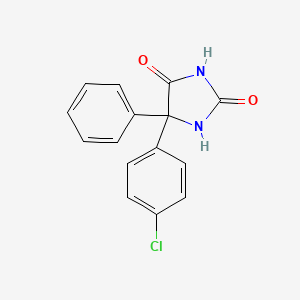
![2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)](/img/structure/B15217330.png)
